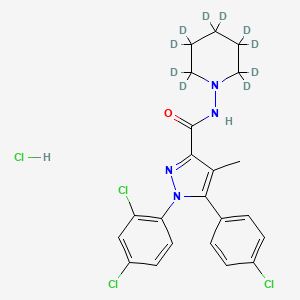![molecular formula C30H42N4O2 B565354 2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole CAS No. 226416-58-6](/img/structure/B565354.png)
2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole
Overview
Description
A diaminoalkyl substituted benzimidazole as neuropeptide Y Y1 receptor antagonists.
Scientific Research Applications
DNA Interaction and Cellular Functions
2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole and its analogues have been extensively studied for their interaction with DNA and cellular functions. The synthetic dye Hoechst 33258, a derivative of this compound, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This interaction is crucial for its widespread use as a fluorescent DNA stain, providing valuable insights in plant cell biology, chromosome and nuclear staining, and analysis of nuclear DNA content values (flow cytometry). Hoechst derivatives have also been used as radioprotectors and topoisomerase inhibitors, marking this family of drugs as a promising starting point for rational drug design and as a model system to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Chemical Variability and Properties
The benzimidazole scaffold and its derivatives exhibit fascinating variability in their chemistry and properties. The compound 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogues have garnered attention due to their diverse biological and pharmacological properties. Studies up to 2008 have summarized preparation procedures, properties of free organic compounds, and their protonated and/or deprotonated forms. This review also highlights the significance of these compounds in various domains like spectroscopy, structure, magnetic properties, biological, and electrochemical activities, suggesting the potential for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
Antifungal and Antihelminthic Applications
Benzimidazole fungicides, closely related to this compound, play a crucial role in agriculture and veterinary medicine. They serve as fungicides and anthelminthic drugs and are experimental agents in cancer chemotherapy. Their mode of action as specific inhibitors of microtubule assembly, binding to tubulin molecules, makes them valuable tools in fungal cell biology and molecular genetics, aiding the study of tubulin structure, organization, and function of microtubules. This in-depth understanding can ultimately lead to a full characterization of the benzimidazole binding site on the tubulin molecule, crucial for microtubule assembly (Davidse, 1986).
Medicinal Perspectives
Benzimidazole derivatives are recognized for their wide pharmacological functions in medicinal chemistry. They are components of vitamin cobalamin and exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitory functions. The Mannich reaction, used in the synthesis of benzimidazole derivatives, produces compounds with significant medicinal applications such as antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. This highlights the importance of benzimidazole derivatives and their synthetic methodologies in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
properties
IUPAC Name |
2-(phenoxymethyl)-4-(3-piperidin-1-ylpropoxy)-1-(3-piperidin-4-ylpropyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O2/c1-3-11-26(12-4-1)36-24-29-32-30-27(34(29)22-8-10-25-15-17-31-18-16-25)13-7-14-28(30)35-23-9-21-33-19-5-2-6-20-33/h1,3-4,7,11-14,25,31H,2,5-6,8-10,15-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPNQTMHONXQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC3=C2N=C(N3CCCC4CCNCC4)COC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658532 | |
| Record name | 2-(Phenoxymethyl)-4-[3-(piperidin-1-yl)propoxy]-1-[3-(piperidin-4-yl)propyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226416-58-6 | |
| Record name | 2-(Phenoxymethyl)-4-[3-(piperidin-1-yl)propoxy]-1-[3-(piperidin-4-yl)propyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)










